An In-depth Technical Guide to the Chemical Structure and Properties of Muskone
An In-depth Technical Guide to the Chemical Structure and Properties of Muskone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muskone, a macrocyclic ketone, is the principal odorous constituent of natural musk, a substance highly valued in perfumery and traditional medicine for centuries.[1][2] Natural muscone is the (R)-enantiomer, specifically (R)-3-methylcyclopentadecanone.[1][2] Due to the endangered status of the musk deer, from which natural musk is obtained, synthetic muskone is now the primary source for commercial applications.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and olfactory properties, and synthetic methodologies of muskone, with a focus on providing detailed experimental protocols and visualizing key pathways.
Chemical Structure and Properties
Muskone is a 15-membered ring ketone with a methyl group at the 3-position. Its chemical formula is C16H30O. The molecule's large, flexible ring structure is crucial for its characteristic musky odor.
Physicochemical Properties
Muskone is a colorless to pale yellow oily liquid at room temperature. It is very slightly soluble in water but miscible with alcohol. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molar Mass | 238.415 g/mol | |
| Density | 0.9221 g/cm³ | |
| Melting Point | -15 °C | |
| Boiling Point | 328 °C | |
| Refractive Index (n20/D) | 1.477 - 1.481 | |
| Optical Rotation ([α]D20) | -9 to -12° |
Table 1: Physicochemical Properties of Muskone
Olfactory Properties
Muskone possesses a very soft, sweet, and tenacious musky odor with a warm, animalic tonality. It is a potent fragrance ingredient with a high odor strength, often recommended for smelling in a 10% solution. Its low volatility and high molecular weight make it an excellent fixative in perfumes, slowing the evaporation of more volatile components and increasing the overall longevity of the fragrance.
| Property | Description | Reference |
| Odor Type | Soft, sweet, musky, warm, animalic | |
| Odor Strength | High | |
| Tenacity on Paper | 400 hours | |
| Flavor Profile | Sweet, musk-like, perfume, soapy with woody and bitter nuances |
Table 2: Olfactory Properties of Muskone
Experimental Protocols
Synthesis of (R)-Muscone
Two prominent and effective methods for the enantioselective synthesis of (R)-muscone are detailed below.
This method utilizes a readily available achiral macrocyclic diketone and proceeds via a dynamic kinetic resolution of an aldol intermediate, mediated by a chiral sodium alkoxide.
Experimental Workflow:
Caption: Workflow for the enantioselective synthesis of (R)-Muscone via intramolecular aldol addition.
Detailed Protocol:
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Preparation of the Chiral Sodium Alkoxide:
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In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (+)-N-methylephedrine (2.9 g, 16 mmol) and 4 Å molecular sieves (0.8 g) to dry THF (5 mL).
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To this suspension, carefully add sodium hydride (0.64 g, 16 mmol, 60 wt% dispersion in mineral oil).
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Stir the mixture at reflux for 30 minutes.
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Cool the resulting suspension of sodium N-methylephedrate to room temperature.
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Enantioselective Aldol Condensation:
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To the prepared chiral sodium alkoxide suspension, add a solution of the achiral macrocyclic diketone (4 mmol, 1.0 g) in dry THF.
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Stir the reaction mixture at room temperature and monitor the progress by gas chromatography (GC).
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Work-up and Purification:
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Upon completion, quench the reaction by adding 2N aqueous HCl (15 mL).
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the residue by flash chromatography to yield the optically active (S)-bicyclic enone.
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Conversion to (R)-Muscone:
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The purified (S)-bicyclic enone is then transformed into (R)-muscone in two steps, typically involving a CBS reduction followed by an Eschenmoser fragmentation, as described in the literature.
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This synthetic route begins with the commercially available chiral starting material, (+)-citronellal, and employs a ring-closing metathesis reaction as the key step to form the 15-membered ring.
Experimental Workflow:
Caption: Synthetic pathway to (R)-Muscone from (+)-Citronellal via Ring-Closing Metathesis.
Detailed Protocol:
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Preparation of the Acyclic Diolefinic Substrate:
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The synthesis of the acyclic diolefinic precursor from (+)-citronellal involves a multi-step sequence:
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Reduction of the aldehyde in (+)-citronellal to an alcohol using NaBH4 in methanol.
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Protection of the resulting alcohol as a silyl ether (e.g., using t-BuMe2SiCl and imidazole in DMF).
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Oxidative cleavage of the double bond (e.g., using OsO4, NaIO4 in dioxane).
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Wittig olefination of the resulting aldehyde (e.g., using Ph3PMeBr, n-BuLi in THF at -78 °C) to form a terminal alkene.
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Deprotection of the silyl ether and oxidation of the alcohol to a ketone (e.g., using SO3-pyridine, CH2Cl2, DMSO, Et3N, followed by Jones reagent).
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Further elaboration to introduce the second terminal alkene, yielding the acyclic diolefinic substrate.
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Ring-Closing Metathesis (RCM):
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Dissolve the acyclic diolefinic substrate in dry, degassed dichloromethane.
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Add a catalytic amount of Grubbs II catalyst [bis(tricyclohexylphosphine)benzylideneruthenium dichloride].
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Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
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Purification of the Cyclic Product:
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Remove the solvent in vacuo.
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Purify the residue by column chromatography on silica gel to obtain the cyclic RCM product.
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Hydrogenation to (R)-Muscone:
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Dissolve the purified cyclic product in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% palladium on carbon (Pd/C).
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Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Remove the solvent in vacuo to yield enantiomerically pure (R)-muscone.
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Biological Activity and Signaling Pathway
The perception of muskone's characteristic odor is initiated by its interaction with a specific olfactory receptor in humans, OR5AN1. This receptor is a G-protein-coupled receptor (GPCR) located on the cilia of olfactory sensory neurons.
Olfactory Signal Transduction Pathway
The binding of muskone to OR5AN1 triggers a cascade of intracellular events, leading to the generation of an action potential that is transmitted to the brain.
Caption: Olfactory signal transduction pathway for Muskone via the OR5AN1 receptor.
The binding of muskone to the OR5AN1 receptor is stabilized by hydrogen bonding with the tyrosine residue at position 260 (Tyr260) and hydrophobic interactions with surrounding aromatic residues within the receptor. This binding event activates the associated G-protein, G-olf. The activated G-olf, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. This allows for an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, causing depolarization of the cell membrane. This initial depolarization is further amplified by a Ca²⁺-activated chloride current. The cumulative depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the "musky" scent.
